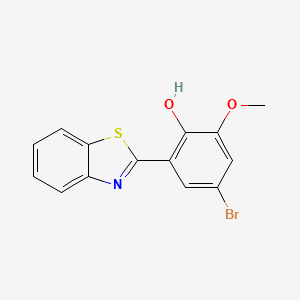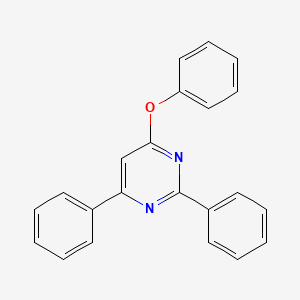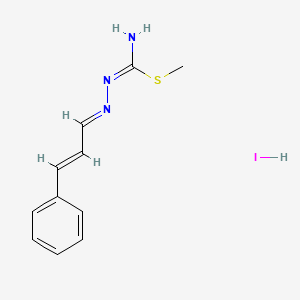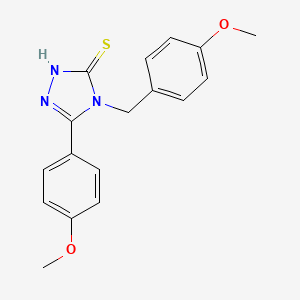
N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as FMeCAB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMeCAB is a benzamide derivative that contains a furan ring and a chromenone moiety. The compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood. However, it is believed that the compound exerts its anti-cancer effects by inducing oxidative stress and DNA damage in cancer cells. N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
In terms of its neuroprotective effects, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to reduce oxidative stress and inflammation in the brain. The compound may also enhance the activity of certain neurotransmitters that are involved in cognitive function.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound induces cell death in cancer cells by activating certain signaling pathways. N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
In terms of its neuroprotective effects, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to reduce oxidative stress and inflammation in the brain. The compound may also enhance the activity of certain neurotransmitters that are involved in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. The compound has shown promising results in vitro and may be useful in the development of new treatments for these diseases.
However, there are also some limitations to using N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide. One area of interest is the development of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide derivatives that may have improved pharmacological properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
In addition, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide and its effects on different cell types and tissues. This may involve the use of animal models and clinical trials to assess the safety and efficacy of the compound in vivo.
Conclusion:
In conclusion, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic compound that has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders. The compound has been shown to induce cell death in cancer cells and may be useful in the development of new treatments for cancer. In addition, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide and its potential as a therapeutic agent.
Méthodes De Synthèse
N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 3-acetyl-4-hydroxycoumarin, followed by the reaction of the resulting intermediate with 4-amino-N-(2-hydroxyethyl)benzamide. The final product is obtained through purification and crystallization techniques.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide induces cell death in various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anti-cancer properties, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been studied for its potential applications in neurological disorders. The compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-20(22-13-17-5-3-11-25-17)15-9-7-14(8-10-15)18-12-16-4-1-2-6-19(16)26-21(18)24/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNUCOOATVROKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)

![3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)
![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)
![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)


![3-[(3-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5717939.png)

![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)
